molecular formula C4H11Cl2N5 B1421842 ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine dihydrochloride CAS No. 1251925-08-2

ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine dihydrochloride

Cat. No. B1421842
CAS RN: 1251925-08-2
M. Wt: 200.07 g/mol
InChI Key: DADLEHXPBWUKLY-UHFFFAOYSA-N
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Description

“Ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine dihydrochloride” is a chemical compound with the molecular formula C4H11Cl2N5 . It’s closely related to “methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride”, which has a molecular weight of 163.61 .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its IUPAC name and InChI code . The InChI code provides a standard way to encode the molecular structure using text, which can be helpful for computational chemistry or bioinformatics analyses .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, InChI code, and IUPAC name . It’s a powder at room temperature .

Scientific Research Applications

Synthesis Methods and Reactions

  • Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazole Compounds

    A method to synthesize a series of 1-substituted 1H-1,2,3,4-tetrazole compounds has been developed, catalyzed by Yb(OTf)3 and resulting in compounds showing strong phytocidal activity (Su, Hong, Shan, & Zhang, 2006).

  • Applications in High-Performance Liquid Chromatography

    A method involving derivatization of amines for high-performance liquid chromatography with fluorescence detection and identification with mass spectroscopy has been developed, utilizing a compound related to ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine (You, Zhao, Suo, Wang, Li, & Sun, 2006).

  • NMDA Antagonist Activity

    The compound LY233053, closely related to ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine, has shown potent and selective NMDA antagonist activity, with implications for neurological research (Ornstein, Schoepp, Arnold, Jones, Deeter, Lodge, & Leander, 1992).

Chemical Properties and Applications

  • Gas-Generating Agent and Coordination Polymer

    The compound tris(2-(1H-tetrazol-1-yl)ethyl)amine has been synthesized as a gas-generating agent and used to form a coordination polymer with copper(II) nitrate, showing potential for pyrotechnical applications (Hartdegen, Klapötke, & Sproll, 2009).

  • Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones

    A strategy for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, which are structurally related to ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine, has been developed with applications in medicinal chemistry (Dzedulionytė, Veikšaitė, Morávek, Malinauskienė, Račkauskienė, Šačkus, Žukauskaitė, & Arbačiauskienė, 2022).

  • Synthesis of Novel Mono- and Bis-tetrazole Compounds

    New mono- and bis-tetrazole compounds have been synthesized, showcasing potential as precursors for further functionalization and metal–organic framework construction (Boland, Safin, Tinant, Babashkina, Marchand‐Brynaert, & Garcia, 2013).

Biological Applications

  • Antimicrobial Activity: A study explored the antimicrobial activity of certain substituted N'-[Arylidene]-2-(5-Phenyl-1H- Tetrazol-1-yl) Acetohydrazide derivatives, related to ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine (Mohite & Bhaskar, 2010).

Safety and Hazards

The safety information for “methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride”, a related compound, includes hazard statements such as H302, H315, H319, H335, and precautionary statements like P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes refer to specific hazards and precautions associated with the compound.

properties

IUPAC Name

N-(2H-tetrazol-5-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5.2ClH/c1-2-5-3-4-6-8-9-7-4;;/h5H,2-3H2,1H3,(H,6,7,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADLEHXPBWUKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NNN=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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